molecular formula C16H13N3O B2755517 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 396098-84-3

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2755517
CAS No.: 396098-84-3
M. Wt: 263.3
InChI Key: PWJNHCZVIHAJFG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that features both indole and quinazolinone moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the quinazolinone ring is known for its therapeutic potential.

Mechanism of Action

Target of Action

The compound 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE, also known as Oprea1_798716 or 2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Oprea1_798716 may also interact with various targets.

Mode of Action

Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_798716 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method includes the reaction of 2-aminobenzamide with an indole-3-carboxaldehyde under acidic or basic conditions to form the desired product . The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and solvents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole and quinazolinone derivatives, which can have significant biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)quinazolin-4(3H)-one: Similar structure but lacks the tetrahydro component.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the quinazolinone ring.

    Quinazolin-4-one: Contains the quinazolinone ring but lacks the indole moiety.

Uniqueness

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of both indole and quinazolinone rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJNHCZVIHAJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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